4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile
Overview
Description
4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H6ClFN2 and its molecular weight is 220.63 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile (CAS No. 1446282-09-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific substitutions at the 4, 6, and 7 positions are crucial for its biological activity. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and cyclization processes that yield diverse derivatives with varying biological profiles.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against leukemia and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by increased accumulation of cells in this phase when treated with higher concentrations of the compound .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CCRF-CEM | 48.04 | Induces apoptosis, G0/G1 phase arrest |
Colorectal Cancer | Varies | DNA/RNA synthesis inhibition |
MRC-5 (non-tumor) | Higher IC50 | Selectivity towards cancerous cells |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing efficacy against various bacterial strains. Studies indicate that it interferes with bacterial DNA replication processes, similar to other quinoline derivatives like chloroquine .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deoxyribonuclease I (DNase I), a critical enzyme in DNA metabolism, with an IC50 value indicating potent inhibitory effects.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
A comprehensive study involving various quinoline derivatives highlighted that modifications at the C-4 position significantly influenced anticancer efficacy. The presence of electron-withdrawing groups like chlorine or fluorine enhanced potency against drug-resistant strains of cancer cells .
Study on Antimicrobial Effects
In another investigation focusing on antimicrobial properties, researchers found that derivatives of quinoline could effectively combat resistant bacterial strains by inhibiting key metabolic pathways involved in cell wall synthesis and DNA replication .
Properties
IUPAC Name |
4-chloro-6-fluoro-7-methylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c1-6-2-10-8(3-9(6)13)11(12)7(4-14)5-15-10/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMRIOXGXYBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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